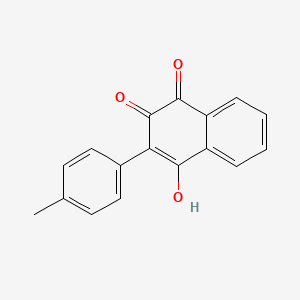
2-hydroxy-3-(4-methylphenyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-(4-methylphenyl)naphthoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries due to its anti-inflammatory, anticancer, and antimicrobial properties. In recent years, plumbagin has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The anticancer activity of 2-hydroxy-3-(4-methylphenyl)naphthoquinone is attributed to its ability to generate reactive oxygen species (ROS) in cancer cells. This leads to oxidative stress, DNA damage, and ultimately cell death. Plumbagin also inhibits the activity of various enzymes and transcription factors involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
Plumbagin has been found to have multiple biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been shown to modulate the immune system and improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-hydroxy-3-(4-methylphenyl)naphthoquinone in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for developing anticancer drugs with minimal side effects. However, this compound is relatively unstable and can undergo oxidation and degradation in the presence of air and light. This can limit its use in certain experimental conditions.
Direcciones Futuras
1. Development of 2-hydroxy-3-(4-methylphenyl)naphthoquinone-based anticancer drugs with improved stability and efficacy.
2. Investigation of the mechanisms underlying this compound's anti-inflammatory and antimicrobial activities.
3. Evaluation of the potential of this compound as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
4. Exploration of the synergistic effects of this compound with other natural compounds or chemotherapeutic agents.
5. Development of novel delivery systems for this compound to improve its bioavailability and target specificity.
Métodos De Síntesis
Plumbagin can be synthesized from 2-hydroxy-1,4-naphthoquinone and p-toluidine in the presence of a catalyst. The reaction involves the condensation of the two compounds and subsequent reduction to form 2-hydroxy-3-(4-methylphenyl)naphthoquinone.
Aplicaciones Científicas De Investigación
Plumbagin has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, colon, and prostate cancer. Plumbagin has also been found to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in cancer progression.
Propiedades
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)14-15(18)12-4-2-3-5-13(12)16(19)17(14)20/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJLTTZJLXYUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

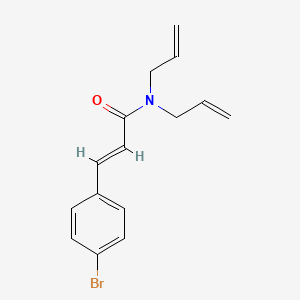
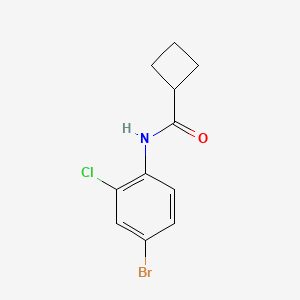
![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
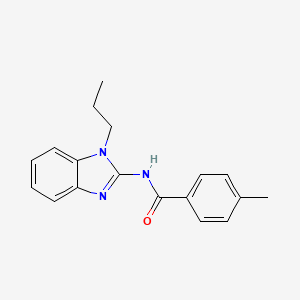
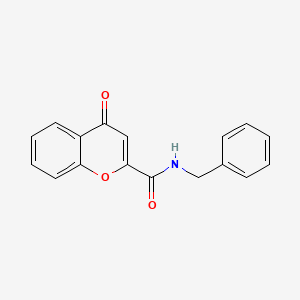
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
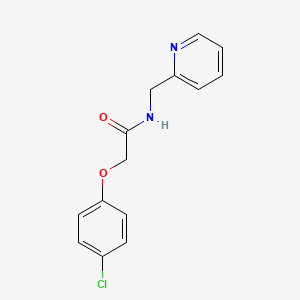
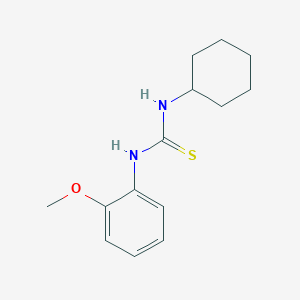

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
